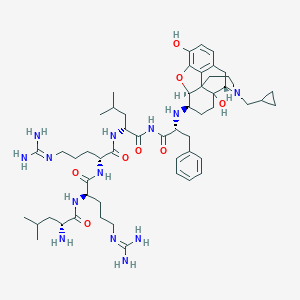
1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Overview
Description
The compound "1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide" belongs to a class of organic compounds known for their unique molecular structures and wide range of chemical properties. These compounds are of interest due to their potential applications in various fields such as materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of related bipyridine derivatives involves multi-component reactions, utilizing base-catalyzed conditions in water. For example, the synthesis of similar compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, employs a three-component reaction involving malonamide, aldehyde, and malononitrile, demonstrating the versatility and efficiency of water as a solvent for synthesizing complex heterocycles (Jayarajan et al., 2019).
Scientific Research Applications
Antibacterial and Antioxidant Activities : Compounds such as 6-oxo-1,6-dihydropyrimidin-5-carboxamides have shown promising antibacterial and antioxidant activities, with some compounds exhibiting significant antibacterial activity comparable to Neomycin (G. Rambabu et al., 2021).
Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl benzamide derivatives have demonstrated good to excellent antimicrobial activity against various bacteria and fungi (K. Devarasetty et al., 2019).
Potential Anti-HIV-1 Activity : Certain derivatives, like 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (R. Tamazyan et al., 2007).
Anti-Inflammatory Activity : Compounds like 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid have significant anti-inflammatory activity, useful in treating conditions such as adjuvant-induced arthritis in rats (K. Miyai et al., 1978).
Cardiotonic Activity : Derivatives like 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxide have been noted for their remarkable cardiotonic activity in animal models (E. Klauschenz et al., 1994).
Diuretic Properties : Certain pyrroloquinoline derivatives have shown strong diuretic properties and potential applications in hypertension treatment (S. Shishkina et al., 2018).
C-H Acylmethylation : In chemical synthesis, Rhodium(III)-catalyzed C-H acylmethylation of specific bipyridine carboxamides with sulfoxonium ylides has been effective in producing high yields of 3-alkylated products (Jia Yu et al., 2019).
Antitumor Activity : Novel 4-phenoxypyridine derivatives, related to this chemical class, have shown moderate to good antitumor activity against various cancer cell lines (Ju Liu et al., 2020).
Photophysical Properties : Studies on related compounds have explored their photophysical properties, which may have potential applications in materials science (A. Shatsauskas et al., 2019).
Cardiotonic Agent with Vasodilator Properties : Milrinone, a derivative, acts as a cardiotonic agent with vasodilator properties, beneficial for patients with severe congestive heart failure (Jelena M. Mirković et al., 2013).
properties
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)9-5-8(6-14-11(9)16)7-1-3-13-4-2-7/h1-6H,(H2,12,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJXOJHWJIKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211822 | |
| Record name | 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide | |
CAS RN |
62749-46-6 | |
| Record name | 1,6-Dihydro-6-oxo[3,4′-bipyridine]-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62749-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Carboxamide(3,4'-bipyridin)-6(1H)-one) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dihydro-6-oxo[3,4'-bipyridine]-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-CARBOXAMIDE(3,4'-BIPYRIDIN)-6(1H)-ONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2LDC43GB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)



